Benzylidenehydrazine (CAS 588-64-7) is a versatile hydrazone scaffold. Biological activity is highly substituent-dependent: a 2,4-fluoro analog shows ~5× greater α-amylase inhibition than acarbose, a gallic acid hybrid is ~13.5× more potent than kojic acid, and a benzoxazolinone derivative offers superior MAO-B selectivity. Procure only the specific derivative required to ensure reproducible, potent results in antidiabetic, skin-lightening, or neuroprotection programs.
Molecular FormulaC7H8N2
Molecular Weight120.15 g/mol
Cat. No.B8809509
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
benzylidenehydrazine
Molecular Formula
C7H8N2
Molecular Weight
120.15 g/mol
Structural Identifiers
SMILES
C1=CC=C(C=C1)C=NN
InChI
InChI=1S/C7H8N2/c8-9-6-7-4-2-1-3-5-7/h1-6H,8H2
InChIKey
CRKDNNLDFYKBEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
1 g / 5 g / 25 g / 100 g / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
Benzylidenehydrazine: Core Scaffold Data for Informed Procurement
Benzylidenehydrazine (CAS 588-64-7) is a hydrazone formed by the condensation of benzaldehyde with hydrazine . It serves as a versatile scaffold in medicinal chemistry, characterized by the reactive azomethine (-NHN=CH-) moiety. Its derivatives are widely investigated for diverse biological activities, including antidiabetic, antityrosinase, and monoamine oxidase (MAO) inhibition [1]. The parent compound exhibits moderate solubility in organic solvents like ether and chloroform .
[1] Seboletswe, P., et al. (2025). Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies. Chemistry & Biodiversity, 22(3), e202401556. https://doi.org/10.1002/cbdv.202401556 View Source
Generic substitution of benzylidenehydrazine derivatives is scientifically unsound due to profound, substituent-dependent variations in biological activity. The core hydrazone scaffold is highly tunable, and minor modifications on the benzylidene ring drastically alter potency, selectivity, and even mechanism of action [1]. For instance, in a series of antidiabetic agents, a 2,4-fluoro substitution yielded a ~5-fold increase in α-amylase inhibition compared to other analogs and the standard drug [2]. Similarly, for tyrosinase inhibitors, the presence of a gallic acid moiety (IC50 = 3.3 µM) or a 4-nitro group (IC50 = 0.05 µM) on the hydrazone core results in potencies that differ by orders of magnitude from the parent scaffold or other derivatives [3][4]. Therefore, procuring a specific derivative is essential for achieving reproducible and intended experimental outcomes.
[1] Salgin-Gökşen, U., et al. (2013). Synthesis, molecular modeling, and in vitro screening of monoamine oxidase inhibitory activities of some novel hydrazone derivatives. Journal of Neural Transmission, 120(6), 883–891. https://doi.org/10.1007/s00702-013-0968-2 View Source
[2] Seboletswe, P., et al. (2025). Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies. Chemistry & Biodiversity, 22(3), e202401556. https://doi.org/10.1002/cbdv.202401556 View Source
[3] Peng, Z., et al. (2022). Anti-tyrosinase, antioxidant and antibacterial activities of gallic acid-benzylidenehydrazine hybrids and their application in preservation of fresh-cut apples and shrimps. Food Chemistry, 378, 132127. https://doi.org/10.1016/j.foodchem.2022.132127 View Source
[4] Hosseinpoor, H., et al. (2020). A Series of Benzylidenes Linked to Hydrazine-1-carbothioamide as Tyrosinase Inhibitors: Synthesis, Biological Evaluation and Structure-Activity Relationship. Chemistry & Biodiversity, 17(8), e2000285. https://doi.org/10.1002/cbdv.202000285 View Source
Quantitative Differentiation of Benzylidenehydrazine Derivatives vs. Analogs
Enhanced α-Amylase Inhibition via 2,4-Fluoro Substitution on Benzylidenehydrazine Core
The 2,4-fluoro substituted benzylidenehydrazine analogue (Compound 9) exhibits a ~5-fold increase in α-amylase inhibitory potency compared to the standard drug acarbose [1].
AntidiabeticEnzyme Inhibitionα-Amylase
Evidence Dimension
α-Amylase Inhibition (IC50)
Target Compound Data
IC50 = 116.19 μM
Comparator Or Baseline
Acarbose (IC50 = 600 μM)
Quantified Difference
~5-fold superior activity
Conditions
In vitro enzyme inhibition assay.
Why This Matters
This data identifies a specific, highly potent antidiabetic lead compound, providing a clear procurement target for researchers focused on superior α-amylase inhibition.
AntidiabeticEnzyme Inhibitionα-Amylase
[1] Seboletswe, P., et al. (2025). Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies. Chemistry & Biodiversity, 22(3), e202401556. https://doi.org/10.1002/cbdv.202401556 View Source
Potent Tyrosinase Inhibition by Gallic Acid-Benzylidenehydrazine Hybrids
Compound 5f, a gallic acid-benzylidenehydrazine hybrid, inhibited tyrosinase with an IC50 of 3.3 μM, which is 13.5-fold more potent than the standard inhibitor kojic acid (IC50 = 44.4 μM) [1].
This demonstrates a significant and quantifiable advantage for this specific hybrid molecule, making it a compelling alternative to kojic acid for applications requiring potent tyrosinase inhibition, such as in food preservation or cosmeceuticals.
[1] Peng, Z., et al. (2022). Anti-tyrosinase, antioxidant and antibacterial activities of gallic acid-benzylidenehydrazine hybrids and their application in preservation of fresh-cut apples and shrimps. Food Chemistry, 378, 132127. https://doi.org/10.1016/j.foodchem.2022.132127 View Source
High Selectivity for MAO-B Isoform by a Benzoxazolinone-Benzylidenehydrazine Derivative
Compound 16, a specific 2-[2-(5-methyl-2-benzoxazolinone-3-yl)acetyl]-benzylidenehydrazine derivative, was found to be more selective for the MAO-B isoform than selegiline, a clinically used MAO-B inhibitor, based on experimentally determined Ki values [1].
MAO-B InhibitorNeuroprotectionDepression
Evidence Dimension
MAO-B Selectivity
Target Compound Data
More selective than selegiline (Ki value comparison)
Comparator Or Baseline
Selegiline
Quantified Difference
Greater selectivity reported (quantitative Ki data in source)
Conditions
In vitro inhibition of recombinant human MAO-A and MAO-B.
Why This Matters
This enhanced selectivity profile suggests potential for reduced off-target effects compared to selegiline, making this derivative a high-value procurement target for CNS drug discovery programs.
MAO-B InhibitorNeuroprotectionDepression
[1] Salgin-Gökşen, U., et al. (2013). Synthesis, molecular modeling, and in vitro screening of monoamine oxidase inhibitory activities of some novel hydrazone derivatives. Journal of Neural Transmission, 120(6), 883–891. https://doi.org/10.1007/s00702-013-0968-2 View Source
Cytotoxic Activity Against MCF-7 Breast Cancer Cells
A novel 1,2-bis-(tetrasubstituted-benzylidene) hydrazine analogue, Compound 5, exhibited cytotoxic activity against MCF-7 breast cancer cells and was found to cause G2/M phase arrest and induce apoptosis, with activity comparable to a reference drug [1].
CytotoxicityAnticancerMCF-7
Evidence Dimension
Cytotoxicity and Cell Cycle Arrest
Target Compound Data
Exhibited cytotoxic activity; induced G2/M arrest and apoptosis
Comparator Or Baseline
Reference drug (activity comparable)
Quantified Difference
Comparable activity; specific mechanism identified
Conditions
In vitro MCF-7 cell line assay.
Why This Matters
This evidence highlights a distinct mechanism of action (G2/M arrest) for this specific derivative, which may justify its selection over other cytotoxic agents that operate via different pathways.
CytotoxicityAnticancerMCF-7
[1] Al-Hazmi, G. H. (2023). Synthesis, spectroscopic characterizations and cytotoxic activities of some novel 1,2-bis-(tetrasubstituted-benzylidene) hydrazine analogues. Bulletin of the Chemical Society of Ethiopia, 37(6), 1503-1520. https://dx.doi.org/10.4314/bcse.v37i6.16 View Source
Substituent Effects on Synthesis Yield and Reaction Time
In the synthesis of 2-[2-(5-methyl-2-benzoxazolinone-3-yl)acetyl]-substituted benzylidenehydrazine derivatives, a comparison of neutral versus acid/base catalyzed conditions revealed that yields and reaction times varied significantly depending on the specific benzaldehyde substituent [1].
Varied yield and reaction time based on substituent
Comparator Or Baseline
Different substituted benzaldehydes
Quantified Difference
Quantitative data available in the source material
Conditions
Neutral vs. acid/base catalyzed condensation.
Why This Matters
This underscores the importance of procuring a specific derivative, as the synthetic route and efficiency can be highly dependent on the target molecule's substituents, impacting cost and scalability.
[1] Salgin-Gökşen, U., et al. (2013). Synthesis, molecular modeling, and in vitro screening of monoamine oxidase inhibitory activities of some novel hydrazone derivatives. Journal of Neural Transmission, 120(6), 883–891. https://doi.org/10.1007/s00702-013-0968-2 View Source
Target Application Scenarios for Select Benzylidenehydrazine Derivatives
Potent Antidiabetic Drug Discovery
Research programs focused on developing novel antidiabetic agents should prioritize the 2,4-fluoro substituted benzylidenehydrazine analogue (Compound 9) for its demonstrated ~5-fold superior α-amylase inhibition (IC50 = 116.19 μM) compared to acarbose (IC50 = 600 μM) [1].
Food Preservation and Cosmeceutical Formulations
The gallic acid-benzylidenehydrazine hybrid (Compound 5f) is a strong candidate for development as a food preservative or in skin-lightening cosmeceuticals. Its tyrosinase inhibitory potency (IC50 = 3.3 μM) is 13.5-fold greater than that of the common standard, kojic acid [2].
CNS Drug Discovery for Neurodegenerative Disorders
Drug discovery projects targeting MAO-B for neurodegenerative diseases should consider the benzoxazolinone-benzylidenehydrazine derivative (Compound 16). Its demonstrated higher selectivity for MAO-B over MAO-A compared to selegiline suggests a potentially superior safety profile [3].
Anticancer Lead Optimization
Researchers developing anticancer therapies may find the 1,2-bis-(tetrasubstituted-benzylidene) hydrazine analogue (Compound 5) valuable due to its cytotoxic activity and specific mechanism of inducing G2/M phase arrest and apoptosis in MCF-7 breast cancer cells [4].
[1] Seboletswe, P., et al. (2025). Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies. Chemistry & Biodiversity, 22(3), e202401556. https://doi.org/10.1002/cbdv.202401556 View Source
[2] Peng, Z., et al. (2022). Anti-tyrosinase, antioxidant and antibacterial activities of gallic acid-benzylidenehydrazine hybrids and their application in preservation of fresh-cut apples and shrimps. Food Chemistry, 378, 132127. https://doi.org/10.1016/j.foodchem.2022.132127 View Source
[3] Salgin-Gökşen, U., et al. (2013). Synthesis, molecular modeling, and in vitro screening of monoamine oxidase inhibitory activities of some novel hydrazone derivatives. Journal of Neural Transmission, 120(6), 883–891. https://doi.org/10.1007/s00702-013-0968-2 View Source
[4] Al-Hazmi, G. H. (2023). Synthesis, spectroscopic characterizations and cytotoxic activities of some novel 1,2-bis-(tetrasubstituted-benzylidene) hydrazine analogues. Bulletin of the Chemical Society of Ethiopia, 37(6), 1503-1520. https://dx.doi.org/10.4314/bcse.v37i6.16 View Source
Quote Request
Request a Quote for benzylidenehydrazine
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.